Kinase Selectivity Profile: ZINC40099027 Activates FAK Without Activating Pyk2 or Src
ZINC40099027 (10–1000 nM) dose-dependently increased FAK phosphorylation at Tyr-397 in Caco-2 cells but did not activate the closely related kinases Pyk2 (Tyr-402) or Src (Tyr-419) under the same conditions [1]. This contrasts with the structurally similar water-soluble FAK activator M64HCl, which also demonstrates no activation of Pyk2 or Src, confirming a class-level selectivity for these FAK activators [2].
| Evidence Dimension | Kinase activation (phosphorylation of specific tyrosine residues) |
|---|---|
| Target Compound Data | Increased FAK-Tyr-397 phosphorylation; No activation of Pyk2-Tyr-402 or Src-Tyr-419 |
| Comparator Or Baseline | M64HCl (FAK activator): No activation of Pyk2 or Src; FAK inhibitors (e.g., PF-573228) would be expected to decrease FAK phosphorylation |
| Quantified Difference | Qualitative difference: ZINC40099027 selectively activates FAK over Pyk2 and Src, a profile shared by M64HCl but distinct from pan-kinase or less selective modulators. |
| Conditions | Caco-2 human intestinal epithelial cell monolayers; ZINC40099027 concentration range: 10–1000 nM |
Why This Matters
This selectivity profile is critical for experiments aiming to isolate FAK-specific signaling events without confounding effects from related kinases, ensuring data interpretation is robust and not due to off-target activation.
- [1] Wang Q, More SK, Vomhof-DeKrey EE, Golovko MY, Basson MD. Small molecule FAK activator promotes human intestinal epithelial monolayer wound closure and mouse ulcer healing. Sci Rep. 2019;9:14669. View Source
- [2] Rashmi, More SK, Wang Q, Vomhof-DeKrey EE, Porter JE, Basson MD. A novel drug-like water-soluble small molecule Focal Adhesion Kinase (FAK) activator promotes intestinal mucosal healing. Curr Res Pharmacol Drug Discov. 2022;3:100137. View Source
